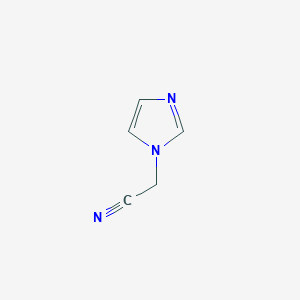

2-(1H-imidazol-1-yl)acetonitrile

Descripción general

Descripción

El Dimethindeno es un antagonista selectivo de la histamina H1 de primera generación, comúnmente utilizado como antihistamínico y anticolinérgico. Se comercializa bajo el nombre de marca Fenistil y se usa tanto por vía oral como tópica para tratar reacciones alérgicas, como la fiebre del heno, la urticaria y las picaduras de insectos . El Dimethindeno fue patentado en 1958 y entró en uso médico en 1960 .

Métodos De Preparación

La síntesis del dimethindeno involucra varios pasos, tradicionalmente utilizando compuestos orgánicos volátiles (VOCs) a base de petróleo. Los recientes avances han llevado a métodos más ecológicos que utilizan solventes como el 2-metiltetrahidrofurano (2-MeTHF) y el éter metílico de ciclopentilo (CPME). Estos solventes verdes no solo reducen el impacto ambiental, sino que también mejoran el rendimiento general del proceso . La síntesis industrial generalmente involucra el uso de cloruro de bencilo y ácido polifosfórico (PPA), que son peligrosos para el medio ambiente y la salud humana .

Análisis De Reacciones Químicas

El Dimethindeno experimenta varias reacciones químicas, que incluyen:

Oxidación: El Dimethindeno se puede oxidar en condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: Las reacciones de reducción pueden modificar la estructura del Dimethindeno, alterando potencialmente sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados dependen de las condiciones específicas de la reacción y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

El Dimethindeno tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Dimethindeno actúa como un antagonista selectivo de la histamina H1, uniéndose al receptor de la histamina H1 y bloqueando la acción de la histamina endógena. Esto conduce a un alivio temporal de los síntomas asociados con las reacciones alérgicas, como la picazón y la inflamación . Además, el Dimethindeno exhibe propiedades anticolinérgicas al antagonizar los receptores M2 .

Comparación Con Compuestos Similares

El Dimethindeno es único entre los antagonistas H1 de primera generación debido a su mínimo paso a través de la barrera hematoencefálica, lo que reduce los efectos sedantes . Compuestos similares incluyen:

Difenhidramina: Otro antagonista H1 de primera generación con efectos sedantes más pronunciados.

Clorfeniramina: Conocido por sus propiedades antihistamínicas, pero con una mayor incidencia de somnolencia.

Loratadina: Un antagonista H1 de segunda generación con menos efectos sedantes en comparación con el Dimethindeno.

Las propiedades únicas del Dimethindeno lo convierten en una opción valiosa para tratar reacciones alérgicas con efectos secundarios mínimos en el sistema nervioso central.

Actividad Biológica

2-(1H-imidazol-1-yl)acetonitrile is a compound characterized by the presence of an imidazole ring, which is known for its diverse biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₈N₃

- Molecular Weight : Approximately 112.14 g/mol

- Structure : The compound consists of an imidazole ring attached to an acetonitrile group, influencing its reactivity and biological interactions.

Biological Activities

Compounds containing imidazole rings are recognized for their significant pharmacological properties, including:

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit potent antimicrobial effects against various pathogens. For instance, derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antiproliferative Effects : Research has demonstrated that this compound and its derivatives can inhibit the growth of cancer cells. For example, a related compound exhibited antiproliferative activity comparable to sorafenib in vitro .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on eukaryotic cells. In vitro assays using L929 mouse fibroblast cell lines showed varying levels of cytotoxicity depending on the structural modifications of the imidazole ring .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Imidazole derivatives often act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways.

- Interaction with DNA/RNA : Some studies suggest that imidazole-containing compounds can intercalate into DNA or RNA structures, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Antimicrobial Activity

A study conducted by Foroumadi et al. (2020) highlighted the effectiveness of imidazole derivatives against Helicobacter pylori, a bacterium associated with gastric ulcers. The research found that specific structural modifications enhanced antibacterial activity, demonstrating the importance of molecular design in developing effective antimicrobials .

Antiproliferative Studies

In a comparative analysis of various imidazole derivatives, one study reported that certain compounds exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin. This suggests potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains an imidazole ring | Exhibits diverse biological activities |

| 2-(5-methyl-1H-imidazol-1-yl)acetonitrile | Methyl substitution at position 5 | Potentially different biological profiles |

| 2-(benzimidazol-1-yl)acetonitrile | Fused benzene ring | Enhanced stability and bioactivity |

| 2-(thiazol-2-yl)acetonitrile | Contains a thiazole ring | Different reactivity profile due to sulfur presence |

Propiedades

IUPAC Name |

2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGCVVBPGQJSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472977 | |

| Record name | (1H-Imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98873-55-3 | |

| Record name | (1H-Imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Imidazolyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.